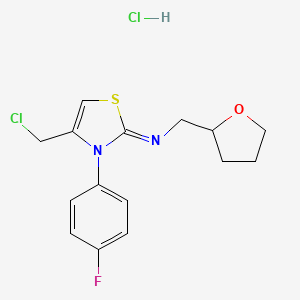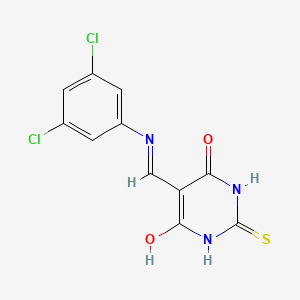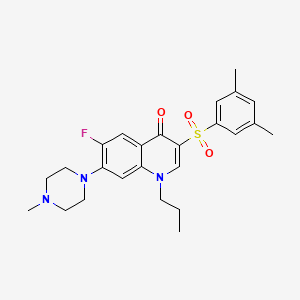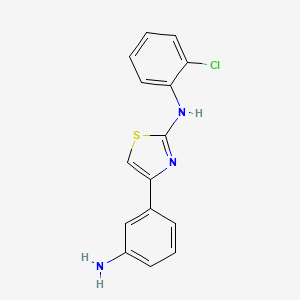
4-(chloromethyl)-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions, starting from basic phenyl or chlorophenyl compounds, undergoing reactions like chlorination, fluorination, and condensation with other organic molecules to achieve the desired thiazol-imine structure. Methods include refluxing with specific reagents, crystallization for structure determination, and the use of solvents like dimethylformamide for product purification (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using techniques such as single crystal X-ray diffraction. These structures often exhibit planarity with certain groups oriented perpendicularly, contributing to their physical and chemical properties. Structural analysis reveals intricate details like bond lengths, angles, and the spatial arrangement of functional groups (Sharma et al., 2017).
Chemical Reactions and Properties
Compounds of this nature participate in a variety of chemical reactions, including condensation reactions, which are pivotal in synthesizing novel derivatives with potential biological activities. Their reactivity is influenced by the presence of the fluorophenyl group and other substituents, enabling the creation of a range of compounds with diverse biological and chemical properties (Sunder & Maleraju, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular architecture. The presence of halogen atoms and the specific arrangement of the thiazol-imine core contribute to the unique physical characteristics of these compounds, affecting their solubility and thermal stability (Bogdanowicz et al., 2020).
Applications De Recherche Scientifique
Synthesis and Characterization of Chemical Compounds
Electrochemical and Optical Studies of New Symmetrical and Unsymmetrical Imines
New symmetrical and unsymmetrical imines were synthesized, showing properties relevant for applications in organic electronics, such as organic solar cells. These studies provide insights into the synthesis and characterization of imine-based compounds, potentially relevant to the synthesis and application of the requested compound (Bogdanowicz et al., 2020).
Applications in Organic Electronics
Synthesis and Photovoltaic Application of Imines
Research on imines with thiazole and thiophene moieties indicated their suitability for photovoltaic applications, showcasing the importance of such compounds in the development of organic solar cells. This highlights the potential utility of structurally related compounds in renewable energy technologies (Bogdanowicz et al., 2020).
Chemical Reactions and Transformations
Room-Temperature Cyclometallation of Amines, Imines, and Oxazolines
Cyclometallation reactions involving amines, imines, and oxazolines with various metal complexes at room temperature were studied, providing valuable methodologies for the synthesis of metal-coordinated compounds. Such reactions are crucial for the development of catalysts and materials science (Davies et al., 2003).
Analytical and Structural Insights
Synthesis and Structural Characterization of Thiazole Derivatives
The synthesis and structural characterization of thiazole derivatives provide foundational knowledge for understanding the chemical behavior and potential applications of similar compounds. These studies offer analytical and structural insights that can be applied to a wide range of chemical syntheses and applications (Kariuki et al., 2021).
Propriétés
IUPAC Name |
4-(chloromethyl)-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2OS.ClH/c16-8-13-10-21-15(18-9-14-2-1-7-20-14)19(13)12-5-3-11(17)4-6-12;/h3-6,10,14H,1-2,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQRMTDKNCXHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C2N(C(=CS2)CCl)C3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)
![6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2496188.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2496194.png)

![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)
![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)


![N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2496203.png)
![1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2496204.png)

![Spiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B2496206.png)